molecular formula C18H17NO4S B2394607 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034339-99-4

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No. B2394607
CAS RN: 2034339-99-4
M. Wt: 343.4
InChI Key: KPNALBXPLHMIFS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, also known as MFA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of acetamides and is known to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Mechanistic Insight and Synthesis

  • The study of reaction mechanisms involving chromium carbene complexes with acetylenes, leading to the formation of furan and phenol derivatives, offers insight into the construction of new aromatic nuclei. This research could be related to the synthesis of complex molecules like the one mentioned, highlighting the importance of understanding stereochemistry in reaction intermediates (Mccallum et al., 1988).

Pharmacological Activity and Synthesis

  • The development of new antimicrobial agents through the facile synthesis of thiophen-2(5H)-ones demonstrates the potential of incorporating thiophene and furan units into molecules for enhancing biological activity. This approach is indicative of the potential for compounds containing thiophene and furan to serve as bases for developing novel antimicrobial treatments (Benneche et al., 2011).

Innovative Chemical Transformations

  • The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot three-component synthesis showcases the versatility of incorporating furan and thiophene moieties into complex molecules. This methodology highlights a straightforward, environmentally friendly approach to synthesizing derivatives with potential applications in various fields (Raju et al., 2022).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-21-16-4-2-3-5-17(16)22-11-18(20)19-10-14-6-7-15(23-14)13-8-9-24-12-13/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNALBXPLHMIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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